molecular formula C12H16F2N2O2S B2626132 1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea CAS No. 2309185-90-6

1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea

Cat. No.: B2626132
CAS No.: 2309185-90-6
M. Wt: 290.33
InChI Key: AZMRZYKMPLXSEO-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is a synthetic organic compound characterized by the presence of difluorophenyl and hydroxybutyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea typically involves the reaction of 2,6-difluoroaniline with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-25°C to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes steps such as nitration, reduction, and urea formation, followed by purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The urea moiety can be reduced under specific conditions to yield amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the hydroxy and methylsulfanyl groups contribute to its overall reactivity and stability. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Difluorophenyl)-2-hydroxypropanone
  • 4-(2,2-Difluoroethenyl)-1,1’-biphenyl

Uniqueness

1-(2,6-Difluorophenyl)-3-[2-hydroxy-4-(methylsulfanyl)butyl]urea is unique due to the presence of both difluorophenyl and hydroxybutyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2S/c1-19-6-5-8(17)7-15-12(18)16-11-9(13)3-2-4-10(11)14/h2-4,8,17H,5-7H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMRZYKMPLXSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)NC1=C(C=CC=C1F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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